molecular formula C10H8N2O2 B3023573 3-phenylpyrimidine-2,4(1H,3H)-dione CAS No. 4260-40-6

3-phenylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B3023573
CAS No.: 4260-40-6
M. Wt: 188.18 g/mol
InChI Key: QYPFXMAXNRIBCK-UHFFFAOYSA-N
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Description

3-Phenylpyrimidine-2,4(1H,3H)-dione is an aromatic heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 3-position and keto groups at the 2 and 4 positions

Biochemical Analysis

Biochemical Properties

3-Phenylpyrimidine-2,4(1H,3H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. The binding of this compound to CDKs can inhibit their activity, thereby affecting cell proliferation and growth .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting CDKs, this compound can induce cell cycle arrest, leading to reduced cell proliferation. Additionally, it can modulate the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of CDKs by binding to their active sites, preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites. These metabolites can further interact with cellular targets, enhancing the compound’s therapeutic effects. Additionally, this compound can influence metabolic flux and alter metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and accumulate in specific tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, the compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Its localization can also affect its stability and degradation, impacting its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of benzaldehyde with urea and malonic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or the keto groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted pyrimidines.

Scientific Research Applications

3-Phenylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

    Pyrrolo[2,3-d]pyrimidine: Known for its kinase inhibitory activity.

    Pyrazolo[3,4-d]pyrimidine: Investigated for its anticancer properties.

    Pyrrolo[3,2-d]pyrimidine: Explored for its potential as a cyclin-dependent kinase inhibitor.

Uniqueness: 3-phenylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group and keto functionalities contribute to its versatility in chemical reactions and its potential as a therapeutic agent.

Properties

IUPAC Name

3-phenyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-6-7-11-10(14)12(9)8-4-2-1-3-5-8/h1-7H,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPFXMAXNRIBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551427
Record name 3-Phenylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4260-40-6
Record name 3-Phenylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50.0 g (0.098 mol) of 2-chloro-5-[3,6-dihydro-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]-4-fluoro-N-{[methyl(1-methylethyl)amino]sulfonyl}benzamide, 3.2 g (0.0089 mol) of tetrabutylammonium bromide (=TBAB) and 15.1 g (0.12 mol) of dimethyl sulfate were introduced into the reaction vessel at 25° C. in a mixture of toluene, water and THF, and the mixture was heated to 40° C. Thereafter, a pH of 5.3-5.5 was established in the reaction mixture by addition of aqueous 10% strength NaOH solution. During the entire duration of the reaction, more aqueous 10% strength NaOH solution was added so that the pH during the entire course of the reaction was constantly at the pH which had been established beforehand. After the reaction had ended, stirring of the reaction mixture was continued for 3.5 h at 40° C. The phases were subsequently separated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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